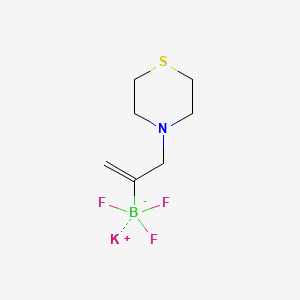

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate

Descripción

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the chemical formula C₇H₁₂BF₃KNS and a molecular weight of 249.15 g/mol, is known for its unique structure that includes a thiomorpholine ring and a trifluoroborate group .

Propiedades

IUPAC Name |

potassium;trifluoro(3-thiomorpholin-4-ylprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BF3NS.K/c1-7(8(9,10)11)6-12-2-4-13-5-3-12;/h1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTIDFMWPJVQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)CN1CCSCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BF3KNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate typically involves the reaction of 3-(4-thiomorpholino)prop-1-ene-2-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the prop-1-ene moiety can be reduced to form the corresponding alkane.

Substitution: The trifluoroborate group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated alkanes.

Substitution: Various substituted alkenes or alkanes depending on the coupling partner.

Aplicaciones Científicas De Investigación

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate involves its ability to participate in various chemical reactions due to its unique functional groups. The thiomorpholine ring can undergo oxidation and reduction, while the trifluoroborate group can engage in cross-coupling reactions. These properties make it a valuable intermediate in the synthesis of complex molecules .

Comparación Con Compuestos Similares

Similar Compounds

Potassium 3-(4-morpholino)prop-1-ene-2-yltrifluoroborate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

Potassium 3-(4-piperidino)prop-1-ene-2-yltrifluoroborate: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the sulfur atom in the thiomorpholine ring plays a crucial role .

Actividad Biológica

Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate (CAS Number: 1357559-60-4) is a compound that has garnered interest due to its potential applications in medicinal chemistry and molecular biology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Molecular Structure:

- Molecular Formula: C7H12BF3KNS

- Molecular Weight: 233.081 g/mol

- Purity: 95%

This compound belongs to the organoboron class and is characterized by the presence of a thiomorpholino group, which enhances its biological interactions.

The biological activity of this compound primarily involves its role as a nucleic acid analog. It has been shown to function effectively in splice-switching applications, particularly in the context of antisense oligonucleotides (ASOs).

-

Thiomorpholino Oligonucleotides (TMOs):

- TMOs are designed to overcome limitations associated with traditional ASOs, such as phosphorodiamidate morpholino oligomers (PMOs). They exhibit improved cellular uptake and exon-skipping capabilities, making them promising candidates for therapeutic applications in genetic disorders like Duchenne muscular dystrophy (DMD) .

-

Mechanism of Exon Skipping:

- In vitro studies using H2K mdx mouse myotubes demonstrated that TMOs can induce exon skipping effectively. For instance, TMO1 led to significant exon 23 skipping at concentrations as low as 5 nM, achieving up to 52% skipping efficiency . This is crucial in restoring the reading frame of dystrophin mRNA, potentially ameliorating symptoms of DMD.

Efficacy in DMD Models

Recent studies have highlighted the efficacy of TMOs derived from this compound in DMD models:

These results indicate that TMOs not only facilitate exon skipping but do so at lower concentrations than traditional ASOs, which could lead to reduced toxicity and improved safety profiles.

Comparison with Other Nucleic Acid Analogues

In comparative studies, TMOs have outperformed PMOs and other nucleotide analogs in terms of both efficacy and cellular uptake. For example, TMO1 showed a higher intensity of fluorescence in cell nuclei compared to PMO controls, indicating better internalization and localization within target cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.